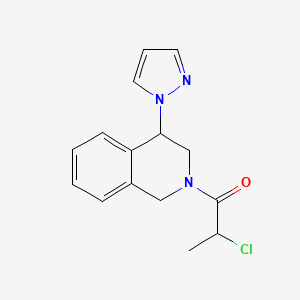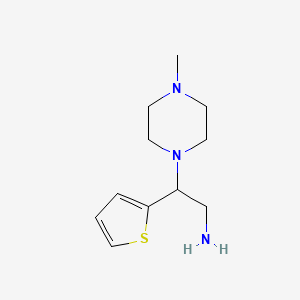![molecular formula C27H34N4O4 B2513975 Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261005-53-1](/img/structure/B2513975.png)
Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a structurally complex molecule that appears to be related to a family of compounds with potential pharmacological activities. The tetrahydropyrimidine core is a common feature in several of the compounds described in the provided papers, which suggests that this moiety plays a critical role in the biological activity of these molecules.
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives has been reported using various methods. For instance, a microwave-assisted synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates has been described, which involves the condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea . This method is notable for its efficiency and the use of microwave irradiation to expedite the reaction process.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction (XRD) techniques. For example, the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been determined, providing insight into the conformation of these molecules . The dihedral angles and conformations of the piperazine ring and other substituents are critical for understanding the molecular interactions and potential binding mechanisms of these compounds.
Chemical Reactions Analysis
The reactivity of tetrahydropyrimidine derivatives with various nucleophiles has been studied, revealing different pathways such as ring expansion and nucleophilic substitution . The reaction conditions, such as reagent ratio, reaction time, and temperature, significantly influence the outcome of these reactions. Understanding these reaction pathways is essential for optimizing the synthesis and potentially modifying the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives have been investigated through experimental techniques like bomb calorimetry and differential thermal analysis. The thermodynamic properties, including enthalpies of combustion, formation, fusion, vaporization, and sublimation, have been determined for several esters of this family . These properties are crucial for predicting the stability and behavior of these compounds under various conditions.
Aplicaciones Científicas De Investigación
Chemical Structure and Related Research
The compound features several structural motifs common in pharmacologically active molecules, such as arylpiperazine and tetrahydropyrimidine rings. These motifs are found in various therapeutic agents and have been the subject of extensive research for their diverse biological activities.
Arylpiperazine Derivatives
Arylpiperazine is a core structure found in many pharmacological agents, including antipsychotic, antidepressant, and anti-inflammatory drugs. Research on arylpiperazine derivatives focuses on their binding affinity and activity at various receptor sites, including serotonin (5-HT) and dopamine (D) receptors. Piperazine derivatives have been extensively studied for their therapeutic uses, highlighting their versatility as a pharmacophore for designing drugs with varied medicinal potential (Rathi et al., 2016).
Tetrahydropyrimidine Derivatives
Tetrahydropyrimidines exhibit a wide range of biological activities, including anti-inflammatory properties. Research into substituted tetrahydropyrimidine derivatives has shown their potential in vitro anti-inflammatory activity, underscoring the value of this structural motif in developing new anti-inflammatory agents (Gondkar et al., 2013).
Propiedades
IUPAC Name |
ethyl 4-(4-ethylphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4/c1-4-19-6-8-20(9-7-19)25-24(26(32)35-5-2)23(28-27(33)29-25)18-30-14-16-31(17-15-30)21-10-12-22(34-3)13-11-21/h6-13,25H,4-5,14-18H2,1-3H3,(H2,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJXDVNBASNHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

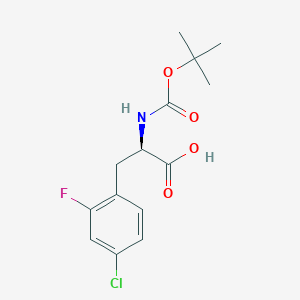

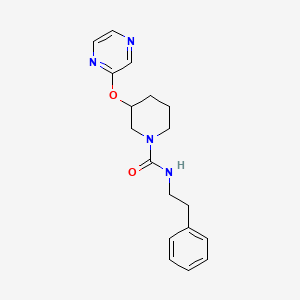
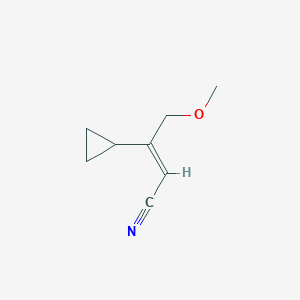
![ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2513900.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2513904.png)
![3-(methylthio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2513905.png)
![5-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine](/img/structure/B2513907.png)



